molecular formula C25H29NO6 B8229238 N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

Cat. No.: B8229238
M. Wt: 439.5 g/mol
InChI Key: ODJMJHSQHLGOQJ-UHFFFAOYSA-N
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Description

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine (CAS: 174799-90-7) is a protected glycine derivative featuring two orthogonal protective groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection.
  • tert-Butoxy-4-oxobutyl: A tert-butyl ester group that provides acid stability, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMJHSQHLGOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via tert-Butyl Esterification and Fmoc Protection

The most widely documented approach involves sequential modifications of glycine to introduce the tert-butoxy-4-oxobutyl side chain followed by Fmoc protection.

tert-Butoxy-4-oxobutyl Group Installation

The tert-butoxy moiety is typically introduced via transesterification or acid-catalyzed esterification. A patented method (CN103214383A) describes reacting glycine with tert-butyl acetate in the presence of perchloric acid at 0–10°C for 48–72 hours. This step yields tert-butyl glycinate, which is subsequently functionalized with a 4-oxobutyl group through alkylation or Michael addition. For example, tert-butyl glycinate may react with ethyl acrylate under basic conditions to form the 4-oxobutyl intermediate, though specific protocols for this intermediate remain less documented in open literature.

Fmoc Protection of the α-Amino Group

Following tert-butoxy-4-oxobutyl incorporation, the α-amino group of glycine is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). As detailed in patent CN101654473A, the reaction occurs in an alkaline aqueous solution (1–20% sodium carbonate or potassium carbonate) at 20–30°C. The Fmoc-Osu reagent is dissolved in acetone or dichloromethane and added dropwise to the glycine derivative. After 1–8 hours, the product is extracted with ethyl acetate, acidified to pH 0.5–3.5, and purified via crystallization. Yields for analogous Fmoc-protected glycine derivatives exceed 90% under optimized conditions.

Table 1: Comparative Analysis of Stepwise Synthesis Parameters

Parametertert-Butoxy InstallationFmoc Protection
Temperature0–10°C20–30°C
Reaction Time48–72 hours1–8 hours
Catalyst/ReagentPerchloric acidFmoc-Osu
Solventtert-Butyl acetateAcetone/H₂O
Yield85–95%90–93%

One-Pot Synthesis Strategies

Emerging methodologies aim to streamline synthesis by combining multiple steps into a single reactor. While no direct protocols for N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine are reported, analogous compounds suggest feasibility. For instance, tert-butyl glycinate hydrochloride (synthesized via) could undergo simultaneous alkylation and Fmoc protection using mixed anhydride or carbodiimide coupling agents. Such approaches remain theoretical but are supported by the compatibility of tert-butyl esters with Fmoc chemistry under mild acidic conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield and purity. For Fmoc protection, alkaline aqueous solutions (e.g., 10% Na₂CO₃) solubilize glycine derivatives while facilitating nucleophilic attack on Fmoc-Osu. Organic co-solvents like acetone or dichloromethane enhance reagent miscibility. In contrast, tert-butyl esterification requires aprotic solvents (e.g., tert-butyl acetate) to prevent hydrolysis.

Temperature and pH Control

Low temperatures (0–10°C) during tert-butyl esterification minimize side reactions such as glycine racemization or tert-butyl group cleavage. During Fmoc protection, maintaining pH >10 ensures deprotonation of the α-amino group, while post-reaction acidification (pH 0.5–3.5) precipitates the product for isolation.

Industrial-Scale Production Challenges

Scalability of tert-Butyl Esterification

Industrial protocols (CN103214383A) highlight the use of 2000L reactors with perchloric acid dosages calibrated to 105 kg glycine batches. Key challenges include:

  • Safety : Perchloric acid necessitates stringent temperature control to avoid explosive side reactions.

  • Purification : Liquid-liquid extraction with tert-butyl acetate or ethyl acetate removes unreacted glycine, but solvent recovery adds operational costs.

Fmoc Protection Efficiency

Large-scale Fmoc-Osu reactions require stoichiometric precision to avoid excess reagent, which complicates purification. Patent CN101654473A reports >99% purity via sequential toluene and ethyl acetate extractions, reducing glycine anhydride impurities to <0.05%.

Alternative Methodologies and Innovations

Solid-Phase Synthesis Adaptations

Although unexplored for this specific compound, solid-phase peptide synthesis (SPPS) principles could be adapted. For example, anchoring tert-butyl-protected glycine to Wang resin, followed by on-resin Fmoc protection, might bypass solubility issues. However, tert-butyl ester stability under SPPS conditions (e.g., piperidine deprotection) remains unverified.

Enzymatic and Green Chemistry Approaches

Recent advances in enzymatic esterification (e.g., lipase-catalyzed reactions) offer eco-friendly alternatives to perchloric acid. Similarly, mechanochemical synthesis using ball mills could accelerate tert-butyl glycinate formation without solvents. These methods remain speculative but align with industry trends toward sustainable chemistry.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butyl singlet (δ 1.4 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 439.5 [M+H]⁺.

Purity Assessment

HPLC with UV detection (λ = 254 nm) is standard for quantifying residual solvents and byproducts. Patent data indicate >99% purity achieved via crystallization from ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Substitution Reactions: Introduction of different functional groups at the glycine residue.

    Oxidation and Reduction Reactions: Modifications of the tert-butoxy group.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Various alkyl halides and nucleophiles can be used to introduce new functional groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used to modify the tert-butoxy group.

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives, substituted glycine compounds, and oxidized tert-butoxy derivatives.

Scientific Research Applications

Scientific Research Applications

1. Peptide Synthesis

  • N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine serves as a crucial building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality, allowing for selective coupling reactions during peptide elongation.

2. Bioconjugation

  • This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to enhance stability and efficacy in biological assays. Its unique structural features allow for diverse functionalization options.

3. Medicinal Chemistry

  • Research has indicated potential applications in drug design, particularly in developing therapeutics targeting specific biological pathways. Its structural characteristics contribute to improved pharmacokinetic properties of peptide-based drugs.

Case Studies and Research Findings

  • Peptide Therapeutics
    • A study synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that peptides incorporating this amino acid exhibited enhanced cytotoxicity compared to those lacking the tert-butoxy group, suggesting improved targeting capabilities.
  • Albumin Binding Studies
    • Research demonstrated that modifications to peptide conjugates derived from this compound significantly affected their binding affinity to serum albumin. Enhanced binding properties correlated with improved pharmacokinetic profiles, leading to increased blood retention and reduced renal accumulation.
  • Antimicrobial Activity
    • In a separate investigation, derivatives were evaluated for antimicrobial activity against various pathogens. Results showed that certain modifications led to increased effectiveness against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group provides stability and prevents unwanted side reactions, while the tert-butoxy group facilitates the introduction of various functional groups. The compound interacts with molecular targets such as amino acids and peptides, enabling the formation of complex structures through peptide bond formation.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₄H₂₉NO₇ (calculated from CAS data).
  • Molecular weight: 439.5 g/mol .
  • Purity: ≥98% (typical commercial grade) .
  • Structural confirmation: HRMS (ESI) [M+H]+: 623.2795 (calculated: 623.2791) and 13C NMR data (δ 171.3, 156.1, etc.) confirm the tert-butoxy and Fmoc moieties .

This compound is primarily used in peptide synthesis to introduce specific side-chain functionalities while maintaining compatibility with Fmoc-based strategies.

Comparison with Structurally Similar Compounds

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0)

  • Structure : Features a tert-butyloxycarbonylmethyl group instead of the 4-oxobutyl chain.
  • Molecular weight : 411.45 g/mol .
  • Lacks the ketone functionality, limiting its utility in conjugations requiring oxo-group reactivity.
  • Applications : Used in synthesizing peptides requiring orthogonal tert-butyl ester protection .

Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS 174799-89-4)

  • Structure : Contains a tert-butyloxycarbonylethyl group.
  • Molecular weight : 425.47 g/mol .
  • Key differences :
    • Ethyl spacer instead of butyl, altering solubility and steric properties.
    • Similar acid stability but may exhibit different cleavage kinetics due to chain length.
  • Applications : Employed in peptide modifications where intermediate chain lengths are optimal .

Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

  • Structure: Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid.
  • Molecular formula : C₂₄H₂₈N₂O₆ .
  • Key differences: Boc protection on a diamino butyric acid backbone, enabling dual functionalization.
  • Applications: Critical for introducing branched or labeled amino acids in peptides .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Applications Stability Profile
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine 174799-90-7 439.5 Fmoc, tert-butoxy-4-oxobutyl Peptide synthesis, orthogonal protection Acid-stable, base-labile Fmoc
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine 141743-16-0 411.45 Fmoc, tert-butyloxycarbonylmethyl SPPS with reduced steric bulk Acid-stable, base-labile Fmoc
Fmoc-N-(tert-butyloxycarbonylethyl)glycine 174799-89-4 425.47 Fmoc, tert-butyloxycarbonylethyl Intermediate-chain modifications Acid-stable, base-labile Fmoc
Fmoc-Dab(Boc)-OH 125238-99-5 464.49 Fmoc, Boc, diamino butyric acid Branched peptide synthesis Orthogonal Boc/Fmoc cleavage

Research Findings and Practical Considerations

  • Synthetic Utility: The tert-butoxy group in this compound offers superior acid stability compared to benzyl esters (e.g., N-Fmoc-N-(benzyl)glycine, CAS 141743-13-7), which require harsher conditions like hydrogenolysis .
  • Biological Relevance : While bis-CNB-GABA () is a photoactivatable neuroactive compound, the tert-butoxy-4-oxobutyl group in the target compound lacks direct biological activity but enables precise chemical modifications in bioactive peptides.
  • Cost and Availability : Discontinuation of the target compound contrasts with analogs like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, which remains available at ~$221.80/0.1g for research use .

Biological Activity

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. The tert-butoxy and oxobutyl groups contribute to its unique properties, making it a candidate for various applications, including drug development and biochemistry.

Structure and Composition

The molecular formula of this compound is C24H37N2O5C_{24}H_{37}N_{2}O_{5}. The structure includes:

  • Fmoc Group : Provides stability and facilitates the synthesis of peptides.
  • Tert-butoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Oxobutyl Side Chain : Potentially contributes to the compound's biological activity.
PropertyValue
Molecular Weight437.57 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related peptidomimetic, BJK-4, demonstrated potent antibacterial effects without hemolytic activity, suggesting that structural features similar to those in N-Fmoc derivatives may also confer antimicrobial capabilities. BJK-4 was shown to kill bacteria through an intracellular targeting mechanism, indicating that modifications in the side chains can influence the mode of action against pathogens .

The mechanism by which this compound exerts its biological effects may involve:

  • Membrane Interaction : The hydrophobic nature of the tert-butoxy group may facilitate membrane penetration.
  • Intracellular Targeting : Similar compounds have been shown to interfere with intracellular processes, such as inhibiting DNA function .

Case Studies

  • Antibacterial Efficacy : A study on related compounds showed that modifications in amino acid sequences could enhance antibacterial activity while reducing toxicity. The findings suggest that this compound could be optimized for better efficacy against resistant bacterial strains .
  • Cell Viability Assays : In vitro assays indicated that certain derivatives of glycine with bulky side groups exhibit selective toxicity towards bacterial cells compared to mammalian cells, highlighting their potential as therapeutic agents .

Q & A

Q. What is the role of the Fmoc and tert-butoxy protecting groups in N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary α-amino protecting group, removable under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation in solid-phase synthesis . The tert-butoxy group (tert-butoxy-4-oxobutyl) acts as a stable protecting moiety for carboxylic acids or ketones, resisting cleavage during Fmoc deprotection. This dual protection strategy minimizes side reactions and ensures regioselectivity in complex peptide assemblies .

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis or oxidation. Aliquotting is critical to avoid repeated freeze-thaw cycles. Short-term storage (≤1 week) at 4°C is acceptable, but long-term stability requires -20°C to -80°C .

Q. Stability Considerations

  • Moisture Sensitivity : The tert-butoxy group is susceptible to acidic hydrolysis; anhydrous solvents (e.g., DCM, DMF) are recommended during handling .
  • Light Sensitivity : Store in amber vials to prevent Fmoc degradation under UV light .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on:

  • Activation Reagents : Use HOBt/DIC or Oxyma Pure/COMU for reduced racemization .
  • Solvent Choice : DMF or NMP enhances solubility of the sterically hindered tert-butoxy side chain .
  • Reaction Time : Extend coupling to 2–4 hours for bulky residues, monitored by Kaiser or chloranil tests .

Q. Experimental Design Table

ParameterOptimized ConditionRationale
Activation ReagentCOMU/Oxyma PureMinimizes side reactions
SolventDMF + 0.1 M HOBtEnhances solubility
TemperatureRoom temperaturePrevents tert-butoxy cleavage

Q. What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butoxy (δ 1.2–1.4 ppm for C(CH₃)₃) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 469.25 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; retention time ~12–14 minutes .

Q. Example Spectral Data

TechniqueKey SignalReference
¹H NMR1.43 ppm (s, 9H, tert-butyl)
ESI-MS469.25 [M+H]⁺ (calc. 468.54)

Q. How should researchers address discrepancies in stability data under varying solvent conditions?

Contradictory stability reports may arise from solvent polarity or trace acidic/basic impurities.

  • Experimental Approach :
    • Conduct accelerated stability studies in DMF, DCM, and THF at 25°C and 40°C.
    • Monitor degradation via HPLC at 0, 24, and 72 hours .
    • Use Karl Fischer titration to correlate moisture content with tert-butoxy hydrolysis rates .

Q. Findings from Evidence :

  • DMF : Stable for 72 hours at 25°C if anhydrous (<0.01% H₂O) .
  • DCM : Rapid degradation at >0.1% H₂O due to HCl formation .

Q. What are the common synthetic byproducts of this compound, and how are they characterized?

  • Byproducts :
    • Fmoc-Deprotected Derivative : From incomplete coupling or premature base treatment .
    • tert-Butyl Ester Hydrolysis : Forms carboxylic acid (detectable via TLC, Rf shift) .
  • Mitigation Strategies :
    • Purify via flash chromatography (hexane/EtOAc) or preparative HPLC .
    • Confirm structures using 2D NMR (COSY, HSQC) and HRMS .

Q. How does the steric bulk of the tert-butoxy group influence peptide chain elongation?

The tert-butoxy-4-oxobutyl moiety introduces steric hindrance, slowing coupling kinetics.

  • Kinetic Analysis :
    • Use stopped-flow IR to monitor reaction rates with model peptides .
    • Compare coupling efficiencies with less bulky analogs (e.g., Boc-protected derivatives) .
  • Case Study : Coupling efficiency drops by ~30% compared to linear side chains, requiring excess reagent (3 eq.) .

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